3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-30-18-10-6-9-17(19(18)31-2)20(27)25-13-11-23(12-14-25)21(28)26(22(29)24-23)15-16-7-4-3-5-8-16/h3-10H,11-15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCCFGSXVMJVAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants like halogens or acids. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties. Its structure allows for interactions with biological targets, making it a candidate for drug development. Notable applications include:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : The compound exhibits activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Biological Studies
Research has focused on the biological mechanisms through which this compound operates:
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been studied, particularly those involved in metabolic pathways relevant to cancer and infectious diseases.
- Cellular Mechanisms : Investigations into how the compound affects cell proliferation and apoptosis (programmed cell death) provide insights into its potential therapeutic effects.
Chemical Synthesis
As a versatile building block in organic synthesis, this compound is used to create more complex molecules:
- Synthesis of Novel Compounds : It serves as a precursor for synthesizing other bioactive compounds, enhancing the library of available pharmaceuticals.
- Material Science Applications : The compound's unique chemical structure may also lead to applications in developing new materials with specific properties.
Case Study 1: Anticancer Activity
A study conducted on the effects of 3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione on human cancer cell lines demonstrated significant cytotoxic effects at certain concentrations. The mechanism was attributed to the induction of apoptosis and inhibition of cancer cell migration.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against multi-drug resistant bacterial strains. Results indicated that it exhibited potent antimicrobial activity comparable to established antibiotics, suggesting its potential as a new treatment option in combating resistant infections.
Summary Table of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial agent | Cytotoxic effects on cancer cells; effective against resistant bacteria |
| Biological Studies | Enzyme inhibition; cellular mechanism studies | Induces apoptosis; inhibits key metabolic enzymes |
| Chemical Synthesis | Building block for novel pharmaceuticals and materials | Used in synthesis of bioactive compounds |
Mechanism of Action
The mechanism of action of 3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Analogs of 1,3,8-Triazaspiro[4.5]decane-2,4-dione
Key Observations:
Position 8 Modifications :
- The 2,3-dimethoxybenzoyl group in the target compound may enhance binding to aromatic or hydrophobic pockets in target proteins, similar to the 4-trifluoromethylbenzoyl group in .
- Substitution with indenyl or phenyl groups (e.g., ) correlates with activity in hematological or CNS disorders.
Position 3 Modifications :
- Benzyl groups (as in the target compound) are associated with improved pharmacokinetic properties compared to bulkier substituents like isobutyl or piperazinylpropyl .
Therapeutic Potential: Myelostimulatory analogs (e.g., ) lack the 8-acyl group, suggesting that the dimethoxybenzoyl substituent in the target compound may shift activity toward other pathways.
Selectivity and Receptor Interactions
- This highlights the importance of substituent placement in achieving selectivity.
- WASp-targeting SMC #13 : Binds specifically to WASp in hematopoietic cells, avoiding homologs like N-WASp, due to its indenyl and methoxybenzyl substituents .
Biological Activity
3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of triazaspiro compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a spirocyclic structure which contributes to its unique properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃O₂ |
| CAS Number | 169206-62-6 |
| Molecular Weight | 245.31 g/mol |
| Hazard Classification | Irritant |
Research has indicated that triazaspiro compounds exhibit various mechanisms of action. Notably, studies have shown that derivatives of 1,3,8-triazaspiro[4.5]decane can inhibit mitochondrial permeability transition pores (mPTP), which play a crucial role in cell death during ischemic events such as myocardial infarction (MI) .
- Inhibition of mPTP : The compound has been shown to interact with the c subunit of the ATP synthase complex, preventing the opening of mPTP and thereby protecting cardiac cells from apoptosis during reperfusion injury .
- Cardioprotective Effects : In experimental models of myocardial infarction, treatment with triazaspiro derivatives resulted in decreased apoptotic rates and improved cardiac function when administered during reperfusion .
Cardiovascular Health
The cardioprotective properties of this compound have been highlighted in several studies:
- Case Study 1 : In a study assessing the effects on myocardial infarction models, treatment with triazaspiro compounds led to significant reductions in cell death and improved recovery metrics compared to control groups .
- Case Study 2 : Another investigation focused on the inhibition of mPTP demonstrated that compounds based on the triazaspiro framework could prevent detrimental effects associated with traditional treatments like Oligomycin A .
Antiviral Activity
Some derivatives within this class have also been investigated for their antiviral properties:
- HIV Treatment : Certain triazaspiro derivatives have been noted for their potential in HIV prevention and treatment strategies by targeting specific viral mechanisms .
Comparative Analysis
A table summarizing the biological activities and therapeutic applications of various triazaspiro compounds is presented below:
| Compound Name | Biological Activity | Therapeutic Application |
|---|---|---|
| This compound | mPTP inhibition | Cardioprotection in MI |
| PP11 (related derivative) | mPTP inhibition | Cardioprotection; safer than Oligomycin A |
| Triazole Derivative | Antiviral | Potential HIV treatment |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (as in related triazaspiro compounds) ensures efficient cyclization . Purification via column chromatography using dichloromethane/methanol (9:1) is critical to isolate the product from byproducts, as demonstrated in analogous spiro-dione syntheses . Monitoring reaction progress with TLC and adjusting stoichiometric ratios (e.g., 1:1 molar ratio of precursors) minimizes unreacted starting materials .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks for the benzyl (δ 4.5–5.0 ppm for CH₂), dimethoxybenzoyl (δ 3.8–4.0 ppm for OCH₃), and spirocyclic carbonyl groups (δ 170–175 ppm in ¹³C NMR) .
- X-ray crystallography : Resolve the spirocyclic conformation and confirm bond lengths (e.g., mean C–C bond = 1.54 Å) and angles, as seen in structurally related 1,3,8-triazaspiro compounds .
- HRMS : Validate molecular weight (e.g., [M+H]+ m/z calculated for C₂₄H₂₅N₃O₅: 448.18) .
Advanced Research Questions
Q. What strategies resolve contradictory biological activity data for spirocyclic triazaspiro-diones?
- Methodological Answer : Systematic SAR studies are essential. For example:
- Substituent variation : Compare the 2,3-dimethoxybenzoyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) analogs to assess steric/electronic effects on activity .
- Bioassay replication : Test derivatives in standardized models (e.g., anticonvulsant assays for diazaspiro compounds) with controlled parameters (dose, exposure time) to isolate confounding variables .
- Data normalization : Use reference compounds (e.g., diazepam for CNS activity) to calibrate activity thresholds .
Q. How can crystallographic data improve the design of analogs with enhanced stability?
- Methodological Answer : Analyze packing interactions and hydrogen-bonding networks from X-ray structures. For instance:
- Intramolecular H-bonds : Stabilize the spirocyclic core (e.g., N–H···O=C interactions in diazaspiro[4.5]decane-2,4-diones) .
- Packing motifs : Identify π-π stacking between benzyl/dimethoxybenzoyl groups and adjacent molecules to predict solubility or crystallinity . Refinement protocols (R factor < 0.05) ensure high-resolution data for accurate modeling .
Q. What experimental approaches mitigate challenges in handling hygroscopic or insoluble derivatives?
- Methodological Answer :
- Solubility screening : Test polar aprotic solvents (DMSO, DMF) for dissolution, followed by lyophilization for storage .
- Hygroscopicity control : Store compounds under inert gas (N₂/Ar) in desiccators with silica gel, as recommended for moisture-sensitive spiro compounds .
- Salt formation : Explore hydrochloride or trifluoroacetate salts (common in spiro-diones) to enhance stability .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity?
- Methodological Answer :
- Docking validation : Re-run molecular docking with updated crystal structures (e.g., PDB entries for target proteins) to refine binding pose predictions .
- Metabolic stability assays : Test for cytochrome P450-mediated degradation (e.g., LC-MS analysis of hepatic microsomal incubations) to explain reduced in vivo efficacy .
- Physicochemical profiling : Measure logP (e.g., 2.1–3.5 for related compounds) to assess membrane permeability discrepancies .
Methodological Frameworks
Q. What frameworks guide the design of spirocyclic compounds for CNS-targeted research?
- Methodological Answer :
- Lipinski’s Rule of Five : Ensure MW < 500, logP < 5, and H-bond donors/acceptors ≤ 10 for blood-brain barrier penetration .
- Free-Wilson analysis : Deconstruct the molecule into modular units (e.g., benzyl, dimethoxybenzoyl, spiro core) to quantify contributions to activity .
- Retrosynthetic planning : Prioritize convergent routes (e.g., coupling pre-formed benzoyl and spiro fragments) to streamline synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
